C.I. Reactive Blue 71
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Overview
Description
C.I. Reactive Blue 71: is a synthetic dye belonging to the class of reactive dyes. These dyes are known for their ability to form covalent bonds with textile fibers, resulting in excellent wash and light fastness. This compound is widely used in the textile industry for dyeing cotton and other cellulosic fibers due to its vibrant turquoise blue color and high reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: C.I. Reactive Blue 71 is typically synthesized through a series of chemical reactions involving aromatic compounds. The synthesis often begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component to form the desired dye structure. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the diazotization and coupling reactions are carried out. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and color strength of the dye. The final product is then purified, dried, and formulated into a powder or liquid form for commercial use.
Chemical Reactions Analysis
Types of Reactions: C.I. Reactive Blue 71 undergoes various chemical reactions, including:
Nucleophilic Substitution: The dye reacts with nucleophiles, such as hydroxyl groups on cellulose fibers, forming covalent bonds.
Oxidation and Reduction: The dye can undergo redox reactions, affecting its color properties and stability.
Hydrolysis: In aqueous solutions, the dye can hydrolyze, leading to the formation of hydrolyzed dye products.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in alkaline conditions with a pH around 10-11.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired outcome.
Hydrolysis: Occurs in the presence of water, especially under acidic or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Covalently bonded dye-fiber complexes.
Oxidation and Reduction: Oxidized or reduced dye species with altered color properties.
Hydrolysis: Hydrolyzed dye products with reduced reactivity.
Scientific Research Applications
C.I. Reactive Blue 71 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye-fiber interactions and dyeing kinetics.
Biology: Employed as a staining agent for visualizing cellular structures and biological tissues.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing cotton and other cellulosic fibers, as well as in the production of colored inks and coatings.
Mechanism of Action
The mechanism of action of C.I. Reactive Blue 71 involves the formation of covalent bonds with nucleophilic groups on the substrate, such as hydroxyl groups on cellulose fibers. This covalent bonding ensures strong attachment of the dye to the fiber, resulting in excellent wash and light fastness. The dye’s molecular structure allows it to interact with specific molecular targets, leading to its vibrant color and stability.
Comparison with Similar Compounds
- C.I. Reactive Blue 49
- C.I. Reactive Blue 82
- C.I. Reactive Blue 160
Comparison: C.I. Reactive Blue 71 is unique due to its specific molecular structure, which imparts a vibrant turquoise blue color and high reactivity. Compared to other similar compounds, this compound offers superior wash and light fastness, making it a preferred choice in the textile industry. Its ability to form strong covalent bonds with fibers sets it apart from other reactive dyes, ensuring long-lasting color and durability.
Properties
CAS No. |
12677-15-5 |
---|---|
Molecular Formula |
C10H10Na2O6S |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.